molecular formula C15H17N3O2 B6778330 N-(1H-imidazol-5-ylmethyl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide

N-(1H-imidazol-5-ylmethyl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide

Cat. No.: B6778330
M. Wt: 271.31 g/mol
InChI Key: YDZVRVVDXWRNPW-UHFFFAOYSA-N
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Description

N-(1H-imidazol-5-ylmethyl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide is a complex organic compound featuring an imidazole ring and a chromene moiety

Properties

IUPAC Name

N-(1H-imidazol-5-ylmethyl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-2-4-13-11(6-10)3-5-14(20-13)15(19)17-8-12-7-16-9-18-12/h2,4,6-7,9,14H,3,5,8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZVRVVDXWRNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2)C(=O)NCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-imidazol-5-ylmethyl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and chromene precursors. The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia. The chromene moiety can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-keto esters under acidic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted imidazoles or chromenes.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its imidazole and chromene moieties make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, such as enzymes and receptors, making it useful in studying biological processes and developing new drugs.

Medicine: This compound has been investigated for its therapeutic potential. It may exhibit antiviral, antibacterial, or anticancer properties, making it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable in various industrial applications.

Mechanism of Action

The mechanism by which N-(1H-imidazol-5-ylmethyl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

  • Imidazole derivatives: Other compounds containing imidazole rings, such as imidazole itself or substituted imidazoles.

  • Chromene derivatives: Other compounds containing chromene rings, such as chromene itself or substituted chromenes.

Uniqueness: N-(1H-imidazol-5-ylmethyl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide is unique due to its combination of imidazole and chromene moieties, which provides it with distinct chemical and biological properties compared to other similar compounds.

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